4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Description
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chloro group, a methyl group, and an amine group attached to the indene ring system
Properties
CAS No. |
2742656-20-6 |
|---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-1-indanone.
Chlorination: The 2-methyl-1-indanone is chlorinated using hydrochloric acid in the presence of a catalyst such as ferric chloride. This step introduces the chloro group into the molecule.
Amine Introduction: The chlorinated intermediate is then reacted with methylamine to introduce the amine group, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may involve large-scale chlorination and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of indene derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methyl-1-indanone: A precursor in the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
2-methyl-1-indanone: Another indene derivative with similar structural features.
N-methyl-2,3-dihydro-1H-inden-2-amine: A related compound lacking the chloro group.
Uniqueness
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both the chloro and methyl groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
